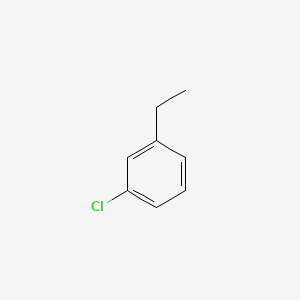

1-Chloro-3-ethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXUEGMPESDGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211032 | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-16-6 | |

| Record name | 1-Chloro-3-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-ethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-3-ethylbenzene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Chloro-3-ethylbenzene, a key aromatic intermediate in various synthetic applications. The information is curated for professionals in research and development, offering detailed data, experimental insights, and logical workflows to support advanced scientific endeavors.

Core Physical and Chemical Properties

This compound is an aromatic compound with the molecular formula C₈H₉Cl.[1] It is characterized by a benzene (B151609) ring substituted with a chlorine atom and an ethyl group at the meta position, which influences its reactivity and physical characteristics.[1] It is commonly used as a synthetic intermediate in the pharmaceutical and chemical industries, particularly in the synthesis of dyes, fragrances, and pesticides.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl | [3][4][5] |

| Molecular Weight | 140.61 g/mol | [3][6] |

| CAS Number | 620-16-6 | [3][6] |

| Appearance | Liquid, Oil | [4][7] |

| Density | 1.053 g/cm³ | [5][8] |

| Boiling Point | 183.8 - 184 °C | [5][8] |

| Melting Point | -55 °C | [5][8] |

| Refractive Index | 1.5195 | [5][8] |

| Flash Point | 62 °C / 143.6 °F | [9] |

| LogP | 2.9024 | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Information for this compound

| Spectroscopic Data | Key Information | Reference |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak: m/z 140. Key Fragments: m/z 125, 105. | [1][6][10] |

| ¹³C NMR | Spectra available. | [6][11] |

| ¹H NMR | Spectra available. | [11] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [6] |

Safety and Handling

This compound is classified as a combustible liquid.[1][6] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][6]

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

When handling, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, and to work in a well-ventilated area.[1]

Experimental Protocols

Synthesis of this compound via Wolff-Kishner Reduction

A documented method for synthesizing 1-chloro-3-ethyl-benzene involves the Wolff-Kishner reduction of m-chloroacetophenone.[12]

Step 1: Formation of Hydrazone

-

Reactants: m-chloroacetophenone and hydrazine (B178648) hydrate.

-

Procedure: The reactants are refluxed to form the corresponding hydrazone. After the reaction, the mixture is cooled, and the hydrazone layer is separated.[12]

Step 2: Reduction to 1-Chloro-3-ethyl-benzene

-

Reactants: The prepared hydrazone, diethylene glycol, and potassium hydroxide (B78521).

-

Procedure: In a four-hole reaction flask equipped with a stirrer, 60g of diethylene glycol and 12g of potassium hydroxide (0.21 mol) are added. The previously prepared hydrazone is added in steps. The mixture is heated to 130-140 °C with mechanical stirring for 180 minutes, or until nitrogen evolution ceases. This produces the crude 1-chloro-3-ethyl-benzene product.[12]

Step 3: Purification

-

Procedure: The crude product can be purified by distillation. Adding water and performing a normal pressure fractional distillation is a described method.[12]

Logical and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows related to this compound.

References

- 1. Buy this compound | 620-16-6 [smolecule.com]

- 2. This compound | 620-16-6 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C8H9Cl | CID 136426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 620-16-6 [m.chemicalbook.com]

- 8. This compound | CAS#:620-16-6 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. Benzene, 1-chloro-3-ethyl- [webbook.nist.gov]

- 11. guidechem.com [guidechem.com]

- 12. CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Chloro-3-ethylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-ethylbenzene, a key aromatic compound used in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. This information is critical for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.22 - 7.12 | m | 3 | Ar-H | |

| 7.07 - 7.03 | m | 1 | Ar-H | |

| 2.63 | q | 7.6 | 2 | -CH₂- |

| 1.23 | t | 7.6 | 3 | -CH₃ |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 145.4 | Ar-C -CH₂CH₃ |

| 134.1 | Ar-C -Cl |

| 128.4 | Ar-C H |

| 127.1 | Ar-C H |

| 126.2 | Ar-C H |

| 124.2 | Ar-C H |

| 28.9 | -C H₂- |

| 15.4 | -C H₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 | Weak | Aromatic C-H Stretch |

| 2967, 2933, 2874 | Medium | Aliphatic C-H Stretch |

| 1595, 1573, 1477 | Medium-Strong | Aromatic C=C Bending |

| 1083 | Strong | C-Cl Stretch |

| 777 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 142 | 25 | [M+2]⁺ |

| 140 | 75 | [M]⁺ |

| 125 | 100 | [M-CH₃]⁺ |

| 105 | 30 | [C₈H₉]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is performed. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat this compound is placed directly onto the ATR crystal.

-

The spectrum is recorded by co-adding a number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.

-

The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS):

-

A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Synthesis of 1-Chloro-3-ethylbenzene from Benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of 1-chloro-3-ethylbenzene, a valuable intermediate in the pharmaceutical and chemical industries, starting from benzene (B151609). The described three-step synthesis involves a Friedel-Crafts acylation, a meta-directing electrophilic aromatic substitution (chlorination), and a final reduction of the carbonyl group. This guide includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from benzene is strategically designed to control the regioselectivity of the substituents on the aromatic ring. A direct chlorination of ethylbenzene (B125841) would unfavorably yield a mixture of ortho- and para-isomers due to the ortho-, para-directing nature of the ethyl group. Therefore, a three-step approach is employed:

-

Friedel-Crafts Acylation: Benzene is first acylated with an acetyl group to form acetophenone (B1666503). The acetyl group is a meta-director, which is crucial for the subsequent step.

-

Electrophilic Aromatic Chlorination: The acetophenone is then chlorinated. The meta-directing effect of the acetyl group ensures the formation of 3-chloroacetophenone as the major product.

-

Carbonyl Reduction: Finally, the ketone functional group of 3-chloroacetophenone is reduced to an ethyl group to yield the target molecule, this compound. Two effective reduction methods, the Clemmensen and the Wolff-Kishner reductions, are presented.

The overall synthetic pathway is illustrated below:

Figure 1: Overall synthetic workflow for the preparation of this compound from benzene.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone

This reaction introduces the acetyl group onto the benzene ring, forming the key intermediate, acetophenone.

Reaction: Benzene + Acetyl Chloride → Acetophenone + HCl

Experimental Procedure: [1][2][3]

-

To a dry 250 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add anhydrous aluminum chloride (20.0 g, 0.15 mol) and 40 mL of anhydrous benzene (0.45 mol).

-

Cool the mixture in an ice bath.

-

From the dropping funnel, add acetyl chloride (6.0 mL, 0.06 mol) dropwise with vigorous stirring. Control the rate of addition to prevent the reaction from becoming too vigorous.

-

After the addition is complete, heat the mixture to reflux on a water bath for approximately 30 minutes, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 50 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 20 mL portions of benzene.

-

Combine the organic layers and wash sequentially with a 5% sodium hydroxide (B78521) solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the benzene by distillation.

-

Purify the resulting acetophenone by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 92% | [4] |

| Purity | >98% (by GC) | - |

| Boiling Point | 202 °C | [2] |

Spectroscopic Data for Acetophenone:

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.98-7.96 (m, 2H), 7.59-7.55 (m, 1H), 7.49-7.45 (m, 2H), 2.61 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃) | δ 198.2, 137.1, 133.1, 128.6, 128.3, 26.6 | [5] |

Step 2: Chlorination of Acetophenone to 3-Chloroacetophenone

The meta-directing acetyl group guides the incoming chlorine atom to the 3-position on the aromatic ring.

Reaction: Acetophenone + Cl₂ → 3-Chloroacetophenone + HCl

Experimental Procedure:

-

In a reaction vessel equipped with a stirrer and a gas inlet tube, dissolve acetophenone (e.g., 0.65 mol) in a suitable solvent such as acetic acid.[6]

-

Introduce a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃).

-

Bubble chlorine gas through the solution at a controlled rate. The reaction is typically carried out at a temperature between 20-40 °C to minimize side reactions.[7]

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, pour the reaction mixture into water to quench the reaction.

-

Extract the product with a suitable organic solvent (e.g., benzene or dichloromethane).

-

Wash the organic layer with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude 3-chloroacetophenone by vacuum distillation or recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 86.4% | [6] |

| Purity | 99.3% | [6] |

| Boiling Point | 227-229 °C | - |

Spectroscopic Data for 3-Chloroacetophenone:

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.91 (t, J = 1.8 Hz, 1H), 7.81-7.84 (m, 1H), 7.52-7.55 (m, 1H), 7.41 (t, J = 7.7 Hz, 1H), 2.59 (s, 3H) | [8] |

| ¹³C NMR (CDCl₃) | δ 196.6, 138.6, 134.9, 132.9, 129.9, 128.3, 126.3, 26.5 | [8] |

Step 3: Reduction of 3-Chloroacetophenone to this compound

The final step involves the reduction of the carbonyl group to a methylene (B1212753) group. Two common and effective methods are provided below.

This method is performed under basic conditions and is known for its high yields.

Reaction: 3-Chloroacetophenone + H₂NNH₂ → this compound + N₂ + H₂O

Experimental Procedure: [5]

-

In a 250 mL four-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3-chloroacetophenone (e.g., 1 mole), hydrazine (B178648) hydrate (B1144303) (85%, 1.5-3 mole equivalents), and diethylene glycol (as solvent).

-

Add potassium hydroxide pellets (e.g., 0.21 mol).

-

Heat the mixture with stirring to 130-140 °C for 180 minutes, or until the evolution of nitrogen gas ceases.

-

After the reaction is complete, cool the mixture.

-

Add water to the reaction mixture and perform a steam distillation to isolate the crude product.

-

Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

-

Purify the final product by distillation.

This reduction is carried out in a strongly acidic medium.

Reaction: 3-Chloroacetophenone + Zn(Hg) + HCl → this compound + H₂O + ZnCl₂

Experimental Procedure:

-

Prepare amalgamated zinc by stirring zinc powder with a 5% solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc.

-

Add concentrated hydrochloric acid, water, and toluene (B28343).

-

Add 3-chloroacetophenone to the mixture.

-

Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable solvent.

-

Combine the organic layers, wash with water and then with a sodium bicarbonate solution.

-

Dry the organic layer and remove the solvent.

-

Purify the this compound by distillation.

Quantitative Data for this compound:

| Parameter | Value (Wolff-Kishner) | Reference |

| Typical Yield | 95-97% | [5] |

| Purity | 98.6-99% | [5] |

| Boiling Point | 184 °C | - |

Spectroscopic Data for this compound:

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.24-7.31 (m, 2H), 7.34-7.36 (m, 3H), 7.39-7.41 (m, 1H), 7.51-7.53 (m, 3H) | [9] |

| ¹³C NMR (CDCl₃) | δ 145.9, 134.1, 129.6, 128.2, 126.3, 124.5, 28.8, 15.4 | - |

Signaling Pathways and Mechanistic Diagrams

The following diagrams illustrate the mechanisms of the key reactions involved in this synthesis.

Figure 2: Mechanism of the Friedel-Crafts Acylation.

Figure 3: Mechanism of the Electrophilic Aromatic Chlorination.

Figure 4: Mechanism of the Wolff-Kishner Reduction.

Conclusion

The synthesis of this compound from benzene can be efficiently achieved through a three-step sequence involving Friedel-Crafts acylation, meta-chlorination, and subsequent reduction of the carbonyl group. This guide provides detailed and reliable protocols for each step, along with the necessary quantitative and spectroscopic data to support researchers in their synthetic endeavors. The choice between the Clemmensen and Wolff-Kishner reduction for the final step can be made based on the specific laboratory conditions and substrate compatibility. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is often favored due to its high yield and the avoidance of heavy metals. This synthetic route represents a robust and scalable method for the production of this important chemical intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. benchchem.com [benchchem.com]

- 5. CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Wolff-Kishner_reduction [chemeurope.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1-chloro-3-ethylbenzene, a key intermediate in the pharmaceutical and chemical industries. This document details the core precursors, experimental methodologies, and quantitative data to facilitate informed decisions in process development and research.

Synthesis via Reduction of m-Chloroacetophenone

A direct and high-yield approach to this compound involves the reduction of the carbonyl group of m-chloroacetophenone. The Wolff-Kishner reduction and its modifications are particularly effective for this transformation.

Experimental Protocol: Wolff-Kishner Reduction of m-Chloroacetophenone

This two-step protocol is adapted from a patented industrial method, ensuring high conversion and purity.[1]

Step 1: Hydrazone Formation

-

In a 250 ml four-hole reaction flask equipped with a mechanical stirrer, add 30.9 g (0.2 mol) of m-chloroacetophenone (purity >99.0%) and 38.5 g (0.6 mol) of 78% hydrazine (B178648) hydrate.

-

Initiate mechanical stirring and heat the mixture to 110-119 °C. Maintain this temperature for 120 minutes.

-

Cool the reaction mixture to room temperature and allow the layers to separate.

-

Isolate the lower oily layer, which is the hydrazone intermediate. The upper layer, containing excess hydrazine hydrate, can be recovered.

Step 2: Reduction to this compound

-

In a separate 250 ml four-hole reaction flask equipped with a mechanical stirrer, add 100 g of diethylene glycol and 10 g (0.25 mol) of flaky sodium hydroxide.

-

Add the entire volume of the hydrazone prepared in the previous step.

-

Begin mechanical stirring and heat the mixture to 140-148 °C for 120 minutes. The reaction is complete when the evolution of nitrogen gas ceases.

-

The resulting crude product is then purified by distillation to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Precursor | m-Chloroacetophenone | [1] |

| Key Reagents | Hydrazine hydrate, Sodium hydroxide, Diethylene glycol | [1] |

| Reaction Time | Hydrazone formation: 120 min; Reduction: 120 min | [1] |

| Reaction Temperature | Hydrazone formation: 110-119 °C; Reduction: 140-148 °C | [1] |

| Yield | 95-97% | [1] |

| Purity | 98.6-99% | [1] |

Synthesis Pathway

Caption: Wolff-Kishner reduction of m-chloroacetophenone.

Multi-step Synthesis from Benzene (B151609)

A versatile approach starting from the basic building block of benzene involves a three-step process: Friedel-Crafts acylation, meta-chlorination, and a final reduction. This route offers a high degree of control over the substitution pattern.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone (B1677668)

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend 38.2 g (286.5 mmol) of anhydrous aluminum chloride in 50 ml of dry dichloromethane (B109758) and cool to 0°C.

-

Slowly add a solution of 29.1 g (229.2 mmol) of 3-chloropropionyl chloride in 90 ml of dichloromethane dropwise to the suspension.

-

Subsequently, add a solution of 17.9 g (229.2 mmol) of benzene in 25 ml of dichloromethane dropwise at 0°C.

-

Stir the reaction mixture for 2 hours at 0°C and then for 12 hours at room temperature.

-

Pour the reaction mixture onto a mixture of ice (70 g) and concentrated hydrochloric acid (7 g).

-

Separate the organic layer, and extract the aqueous layer twice with 100 ml portions of dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude propiophenone, which can be purified by recrystallization from pentane.

Step 2: Meta-Chlorination of Propiophenone

This protocol is based on a patented method for the selective meta-chlorination of propiophenone.[2][3]

-

In a suitable reactor, charge ethylene (B1197577) dichloride and 224 g of anhydrous aluminum chloride. Cool the mixture to 20°C.

-

Add 150 g of propiophenone over 30 minutes, maintaining the temperature below 20°C.

-

Purge chlorine gas (63 g) through the reaction mixture over 3 hours, keeping the temperature between 13-18°C.

-

After the reaction is complete, perform a low-temperature hydrolysis by pouring the reaction mixture into a mixture of ice and hydrochloric acid.

-

Separate the organic layer, wash, and purify by distillation to obtain 3'-chloropropiophenone (B116997).

Step 3: Reduction of 3'-Chloropropiophenone

The resulting 3'-chloropropiophenone can be reduced to this compound using the Wolff-Kishner reduction as detailed in the previous section or via a Clemmensen reduction.

Quantitative Data

| Parameter | Step 1: Acylation | Step 2: Chlorination | Step 3: Reduction |

| Precursor | Benzene | Propiophenone | 3'-Chloropropiophenone |

| Key Reagents | 3-Chloropropionyl chloride, AlCl₃ | Chlorine, AlCl₃ | Hydrazine hydrate, NaOH |

| Yield | ~97% | 88-90% | 95-97% |

| Purity | High | >99.5% | 98.6-99% |

Synthesis Workflow

Caption: Multi-step synthesis from benzene.

Synthesis from 3-Ethylaniline (B1664132) via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for the conversion of an aromatic amine to a chloro-substituted arene.[4][5]

Experimental Protocol

Step 1: Diazotization of 3-Ethylaniline

-

In a suitable flask, dissolve 1 equivalent of 3-ethylaniline in an aqueous solution of hydrochloric acid (typically 2.5-3.0 equivalents).

-

Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes. The formation of the diazonium salt is complete when a persistent blue color is observed on starch-iodide paper, indicating the presence of excess nitrous acid.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution from the previous step to the copper(I) chloride solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

The product, this compound, can then be isolated by steam distillation or extraction with an organic solvent, followed by washing, drying, and purification.

Quantitative Data

| Parameter | Value | Reference |

| Precursor | 3-Ethylaniline | [6] |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | [6] |

| Reaction Temperature | Diazotization: 0-5 °C | [6] |

| Yield | Moderate to high (typically 60-80%) | General literature |

| Purity | Good, requires purification | General literature |

Reaction Pathway

Caption: Sandmeyer reaction of 3-ethylaniline.

Other Potential Synthesis Routes

From 3-Ethylphenol (B1664133)

A direct, one-step synthesis of this compound can be achieved from 3-ethylphenol through a nucleophilic substitution reaction.[7] Treating 3-ethylphenol with a chlorinating agent such as thionyl chloride (SOCl₂) can facilitate the replacement of the hydroxyl group with a chlorine atom.[7] While conceptually straightforward, this method may require optimization of reaction conditions to achieve high yields and purity.

From 3-(3-Chlorophenyl)propionaldehyde

Decarbonylation of 3-(3-chlorophenyl)propionaldehyde offers another synthetic route. A general procedure for the decarbonylation of a similar aldehyde involves heating the aldehyde with a palladium on carbon (Pd/C) catalyst in a sealed tube.

Experimental Protocol (General)

-

A dry glass reaction tube is charged with the aldehyde (0.30 mmol), 5 mol% Pd/C (16 mg), and a solvent such as benzene-d6 (B120219) (1 mL) under an argon atmosphere.

-

The sealed tube is heated at 130°C for 24 hours.

-

After cooling, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield the product. An NMR yield of 78% has been reported for a similar transformation.[8]

Summary of Key Synthesis Routes

| Precursor | Key Transformation(s) | Typical Yield | Purity | Key Advantages | Key Considerations |

| m-Chloroacetophenone | Wolff-Kishner Reduction | 95-97% | 98.6-99% | High yield and purity, direct route. | Requires handling of hydrazine and high temperatures. |

| Benzene | Friedel-Crafts Acylation, Meta-Chlorination, Reduction | High (multi-step) | >99.5% | High control of isomerism, starts from basic material. | Multi-step process, use of chlorine gas. |

| 3-Ethylaniline | Sandmeyer Reaction | 60-80% | Good | Well-established reaction for amine conversion. | Diazonium salts can be unstable, requires low temperatures. |

| 3-Ethylphenol | Nucleophilic Substitution | Variable | Variable | Potentially a one-step synthesis. | Requires optimization of chlorinating agent and conditions. |

| 3-(3-Chlorophenyl)propionaldehyde | Decarbonylation | ~78% (NMR) | Good | Direct conversion of an aldehyde. | Requires a palladium catalyst and high temperature. |

This guide provides a foundational understanding of the primary synthetic pathways to this compound. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. Further optimization of the presented protocols may be necessary to achieve desired outcomes in a specific laboratory or industrial setting.

References

- 1. CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene - Google Patents [patents.google.com]

- 2. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 3. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. brainly.com [brainly.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Chloro-3-ethylbenzene (CAS Number: 620-16-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, associated hazards, and relevant experimental methodologies for 1-Chloro-3-ethylbenzene (CAS No. 620-16-6). This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for synthesis and property determination are provided, alongside a proposed metabolic pathway to aid in toxicological assessment.

Chemical and Physical Properties

This compound is a substituted aromatic hydrocarbon with a chlorine atom and an ethyl group attached to a benzene (B151609) ring at positions 1 and 3, respectively.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its primary application is as an intermediate in various chemical syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 620-16-6 | [2][3] |

| Molecular Formula | C₈H₉Cl | [3][4] |

| Molecular Weight | 140.61 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Aromatic | [1] |

| Melting Point | -55 °C | [3] |

| Boiling Point | 184 °C | [3] |

| Density | 1.053 g/cm³ | [3] |

| Refractive Index | 1.5195 | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.9024 | [4] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Hazards and Toxicological Information

This compound is classified as a combustible liquid and is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem[2]

Due to the limited direct toxicological data on this compound, a proposed metabolic pathway has been developed based on the known metabolism of the structurally related compound, ethylbenzene (B125841). The metabolism of ethylbenzene is primarily initiated by cytochrome P450 enzymes.[5][6]

References

- 1. CAS 620-16-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H9Cl | CID 136426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:620-16-6 | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. Background Information for Ethylbenzene - Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Nomenclature of Chloroethylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, and key chemical properties of chloroethylbenzene isomers. Aimed at professionals in research, scientific, and drug development fields, this document offers a detailed examination of the positional and optical isomers of chloroethylbenzene, supported by quantitative data, experimental protocols, and logical workflow diagrams to facilitate a deeper understanding and practical application of this knowledge.

Introduction to Chloroethylbenzene Isomers

Chloroethylbenzene (C₈H₉Cl) is an aromatic hydrocarbon with a chlorine atom and an ethyl group attached to a benzene (B151609) ring. The relative positions of these substituents on the ring, as well as the position of the chlorine atom on the ethyl side chain, give rise to several structural isomers. These isomers exhibit distinct physical and chemical properties, making their accurate identification and separation crucial in various applications, including chemical synthesis and as intermediates in the production of pharmaceuticals and other fine chemicals.[1]

The primary isomers of chloroethylbenzene are:

-

Positional Isomers (on the benzene ring): 2-chloroethylbenzene, 3-chloroethylbenzene, and 4-chloroethylbenzene.

-

Isomer of the side chain: 1-chloroethylbenzene.

-

Enantiomers: Due to a chiral center at the first carbon of the ethyl group, 1-chloroethylbenzene exists as a pair of enantiomers: (R)-1-chloroethylbenzene and (S)-1-chloroethylbenzene.[1]

The subtle structural differences among these isomers can lead to significant variations in their chemical reactivity, spectroscopic signatures, and toxicological profiles.[1]

Structure and Nomenclature

The systematic naming of chloroethylbenzene isomers follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. The benzene ring is numbered to give the substituents the lowest possible locants.

| Isomer Name | Common Name(s) | IUPAC Name | CAS Number |

| 1-Chloroethylbenzene | α-Methylbenzyl chloride, 1-Phenylethyl chloride | 1-chloro-1-phenylethane | 672-65-1[2][3] |

| (R)-1-Chloroethylbenzene | (R)-(+)-1-Phenylethyl chloride | [(1R)-1-chloroethyl]benzene | 1459-15-0[4] |

| (S)-1-Chloroethylbenzene | (S)-(-)-1-Phenylethyl chloride | [(1S)-1-chloroethyl]benzene | 3756-41-0[5] |

| 2-Chloroethylbenzene | o-Chloroethylbenzene | 1-chloro-2-ethylbenzene | 611-13-2 |

| 3-Chloroethylbenzene | m-Chloroethylbenzene | 1-chloro-3-ethylbenzene | 620-16-6[6] |

| 4-Chloroethylbenzene | p-Chloroethylbenzene | 1-chloro-4-ethylbenzene | 622-98-0[7] |

| (2-Chloroethyl)benzene | β-Phenethyl chloride, 2-Phenylethyl chloride | (2-chloroethyl)benzene | 622-24-2 |

Quantitative Data Summary

The following table summarizes key physical properties of the various chloroethylbenzene isomers, compiled from multiple sources. These properties are essential for designing separation and purification processes.

| Property | 1-Chloroethylbenzene | 2-Chloroethylbenzene | 3-Chloroethylbenzene | 4-Chloroethylbenzene | (2-Chloroethyl)benzene |

| Molecular Weight ( g/mol ) | 140.61[2] | 140.61 | 140.61[8] | 140.61[7] | 140.61 |

| Boiling Point (°C) | 90 (33 mmHg)[9] | 199 - 84 (760 mmHg)[10] | 184[6] | 199-202 | 82-84 (16 mmHg) |

| Melting Point (°C) | -41.95 (estimate)[3][9] | -60[10] | -55[6][11] | -38 | - |

| Density (g/mL at 25°C) | 1.06[9] | 1.060[10] | 1.053[6] | 1.045[12] | 1.069 |

| Refractive Index (n20/D) | 1.526-1.528[13] | 1.5285-1.5315[14] | 1.5195[6] | 1.518[12] | 1.53 |

Experimental Protocols

Detailed experimental protocols are critical for the synthesis, separation, and analysis of chloroethylbenzene isomers.

Synthesis of Chloroethylbenzene Isomers

A common method for the synthesis of chloroethylbenzene isomers is the Friedel-Crafts alkylation of benzene or chlorobenzene (B131634).[15]

Example Protocol: Synthesis of a Mixture of 2- and 4-Chloroethylbenzene

-

Reaction: Friedel-Crafts alkylation of chlorobenzene with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., carbon disulfide or excess chlorobenzene) at 0 °C, slowly add ethyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure. The resulting crude product will be a mixture of ortho and para isomers, which can be separated by fractional distillation or chromatography.[15]

-

Separation of Chloroethylbenzene Isomers

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation of chloroethylbenzene isomers.[1]

4.2.1. Gas Chromatography (GC) for Positional Isomer Analysis

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1]

-

Column: A capillary column with a polar stationary phase, such as a BP-20 (polyamide coated) column (25 m x 0.32 mm), is effective for separating positional isomers.[1]

-

Carrier Gas: Helium or hydrogen.[1]

-

Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and a final hold for 5 minutes.

-

Injection: Splitless injection at 250°C.

-

Detection: FID at 250°C or MS with a scan range of m/z 40-200.

4.2.2. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

-

Instrumentation: HPLC system with a UV detector.[1]

-

Column: A chiral stationary phase (CSP) column is required for the separation of the (R) and (S) enantiomers of 1-chloroethylbenzene. Polysaccharide-based CSPs are often effective.[1]

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact composition may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

Analysis of Chloroethylbenzene Isomers

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation and identification of chloroethylbenzene isomers.

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

-

Mass Analyzer: Quadrupole or Ion Trap.[16]

-

Scan Range: m/z 40-400.[16]

-

Fragmentation Patterns: The mass spectra of the isomers will show a molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used for identification. For example, a prominent peak corresponding to the loss of a chlorine atom or the ethyl group can be observed.[16]

Logical and Experimental Workflows

While chloroethylbenzene isomers are not typically involved in biological signaling pathways, understanding their synthesis and identification workflows is critical for researchers.

Synthetic Pathway for m-Chloroethylbenzene

The synthesis of m-chloroethylbenzene from benzene requires a specific sequence of reactions to achieve the desired meta substitution pattern.

Caption: Synthetic pathway for m-chloroethylbenzene from benzene.

Isomer Identification Workflow

A logical workflow for the identification and characterization of an unknown chloroethylbenzene isomer sample is presented below.

Caption: Logical workflow for the identification of chloroethylbenzene isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. (1-Chloroethyl)benzene | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1-Chloroethyl)benzene CAS#: 672-65-1 [m.chemicalbook.com]

- 4. ((1R)-1-Chloroethyl)benzene | C8H9Cl | CID 642190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(1-chloroethyl)benzene | C8H9Cl | CID 11521090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 1-Chloro-4-ethylbenzene | C8H9Cl | CID 69330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C8H9Cl | CID 136426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1-Chloroethyl)benzene [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 1-氯-4-乙苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. guidechem.com [guidechem.com]

- 14. 2-(Chloroethyl)benzene, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

In-Depth Technical Guide: Health and Safety Information for 1-Chloro-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1-Chloro-3-ethylbenzene (CAS No. 620-16-6). The information is compiled for an audience with a technical background in chemistry and toxicology and is intended to support risk assessment and safe handling procedures in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a chlorinated aromatic hydrocarbon. A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for understanding its behavior under various experimental and environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl | [1] |

| Molecular Weight | 140.61 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 184 °C | [2] |

| Melting Point | -55 °C | [2] |

| Density | 1.053 g/cm³ | [2] |

| Vapor Pressure | ||

| Water Solubility | ||

| LogP (Octanol-Water Partition Coefficient) | 3.4 | [1][3] |

Toxicological Information

Based on its classification, this compound is considered hazardous upon exposure. The primary routes of occupational exposure are inhalation and dermal contact.

Acute Toxicity

Skin and Eye Irritation

This compound is classified as a skin irritant and can cause serious eye irritation.[1] Direct contact with the liquid can cause redness, and prolonged or repeated exposure may lead to dermatitis. In case of eye contact, it can result in significant irritation, pain, and potential damage.

Chronic Toxicity and Other Health Effects

Data on the chronic toxicity of this compound is limited. However, for the related compound ethylbenzene, chronic inhalation exposure in animal studies has been associated with effects on the blood, liver, and kidneys.[5]

Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of specific limits, it is prudent to handle this compound with engineering controls and personal protective equipment to minimize exposure. For the related compound ethylbenzene, the following OELs can be used as a conservative reference:

| Organization | Limit | Value |

| OSHA | PEL (8-hour TWA) | 100 ppm |

| NIOSH | REL (10-hour TWA) | 100 ppm |

| NIOSH | STEL (15-min) | 125 ppm |

| ACGIH | TLV (8-hour TWA) | 20 ppm |

(Data for Ethylbenzene)[6]

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on OECD guidelines. These protocols are provided to guide the design of in-house studies or for the critical evaluation of existing data.

Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a GHS toxicity category.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered orally by gavage to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first group determines the next step:

-

If mortality is observed in two or three animals, the substance is classified at that dose level.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no animals die, the next higher dose level is tested.

-

-

-

Endpoint: The procedure allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential adverse effects of a substance following a single, short-term dermal exposure.

-

Test Animals: Albino rabbits are the preferred species.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

-

Procedure:

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

After 24 hours, the dressing is removed, and the skin is gently cleansed.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

-

Endpoint: The dermal LD50 is calculated, which is the statistically estimated dose that is expected to cause mortality in 50% of the treated animals.

Acute Eye Irritation (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

-

Test Animals: Albino rabbits are used.

-

Procedure:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

-

-

Endpoint: The severity and reversibility of the ocular reactions are used to classify the substance's eye irritation potential.

Ecological Information

The environmental fate and ecotoxicity of this compound are important considerations for its overall risk profile.

Environmental Fate

As a chlorinated aromatic hydrocarbon, this compound is expected to be persistent in the environment.[7] Its moderate logP value of 3.4 suggests a potential for bioaccumulation in aquatic organisms.[1][3] In soil, its mobility will be influenced by the organic carbon content, with higher adsorption expected in soils with higher organic matter.[8][9] Biodegradation of chlorinated benzenes can occur under both aerobic and anaerobic conditions, although the rates can be slow.[10][11]

Ecotoxicity

Specific ecotoxicity data for this compound is limited. However, data for related compounds can provide an estimate of its potential impact on aquatic life. For chlorobenzene (B131634), the 48-hour EC50 for Daphnia magna is 0.59 mg/L.[4] For ethylbenzene, the 48-hour EC50 for Daphnia magna ranges from 1.8 to 2.2 mg/L.[12] These values indicate that chlorinated ethylbenzenes are likely to be toxic to aquatic invertebrates.

Visualizations

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment for this compound.

First Aid Procedures

This diagram outlines the immediate first aid measures to be taken in case of exposure to this compound.

Conclusion

This compound presents moderate health hazards, primarily related to acute toxicity upon ingestion and irritation to the skin and eyes. While specific toxicological data for this compound is not extensive, information from structurally similar chemicals suggests that appropriate caution should be exercised. Researchers, scientists, and drug development professionals should implement robust safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. Further research is warranted to fully characterize the toxicological and ecotoxicological profile of this compound.

References

- 1. This compound | C8H9Cl | CID 136426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:620-16-6 | Chemsrc [chemsrc.com]

- 3. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]

- 4. cerij.or.jp [cerij.or.jp]

- 5. epa.gov [epa.gov]

- 6. nj.gov [nj.gov]

- 7. Ethylbenzene: 4- and 13-week rat oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ladwp.com [ladwp.com]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of Benzene, Toluene, Ethylbenzene, and o-, m-, and p-Xylenes by the Newly Isolated Bacterium Comamonas sp. JB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

The Genesis of Chloroethylbenzenes: An In-depth Technical Guide on their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of chloroethylbenzenes, a class of chlorinated aromatic hydrocarbons with significant applications in organic synthesis and drug development. The document details the primary synthetic routes to various isomers, including ortho-, meta-, and para-chloroethylbenzenes, as well as side-chain chlorinated variants like (1-chloroethyl)benzene (B1265384) and (2-chloroethyl)benzene (B74947). Key experimental protocols are provided, and extensive physical and spectroscopic data are compiled for comparative analysis. Furthermore, this guide explores the role of chloroethylbenzenes as precursors in the synthesis of pharmaceuticals, with a focus on the mechanisms of action of fingolimod (B1672674) and coumarin-based anticoagulants. Signaling pathway diagrams generated using Graphviz are included to illustrate these biological interactions.

Introduction: A Historical Perspective

The history of chloroethylbenzenes is intrinsically linked to the development of fundamental reactions in organic chemistry, most notably the Friedel-Crafts reaction. Discovered in 1877 by Charles Friedel and James Mason Crafts, this reaction provided a robust method for the alkylation and acylation of aromatic rings, paving the way for the synthesis of a vast array of substituted benzene (B151609) derivatives, including chloroethylbenzenes. While pinpointing the exact first synthesis of each specific isomer is challenging, the late 19th and early 20th centuries saw a surge in the exploration of electrophilic aromatic substitution, making the synthesis of these compounds accessible.

The primary approaches to synthesizing chloroethylbenzenes have historically fallen into two main categories:

-

Electrophilic Aromatic Substitution: This involves introducing an ethyl or chloro group onto a pre-substituted benzene ring. The synthesis of ring-substituted chloroethylbenzenes often employs a two-step process of Friedel-Crafts acylation followed by reduction of the resulting ketone. This strategy is crucial for controlling the regiochemistry (ortho, meta, para) of the final product.

-

Side-Chain Chlorination: This method involves the direct chlorination of the ethyl group of ethylbenzene (B125841) or a chloro-substituted ethylbenzene. This approach is more direct but can be less selective, often yielding a mixture of products.

The utility of chloroethylbenzenes extends beyond fundamental organic chemistry. They serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, (2-chloroethyl)benzene is a key building block in the synthesis of the multiple sclerosis drug fingolimod and the anticoagulant clocoumarol.

Physicochemical and Spectroscopic Data of Chloroethylbenzene Isomers

The physical and spectroscopic properties of chloroethylbenzene isomers are crucial for their identification, purification, and application. The following tables summarize key data for the most common isomers.

Table 1: Physical Properties of Chloroethylbenzene Isomers

| Isomer | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| 2-Chloroethylbenzene | 2-Cl-C₆H₄-CH₂CH₃ | 89-96-3 | 140.61 | 180-182 | - | 1.057 | 1.522 |

| 3-Chloroethylbenzene | 3-Cl-C₆H₄-CH₂CH₃ | 620-16-6 | 140.61 | 181-182 | -81 | 1.045 | 1.518 |

| 4-Chloroethylbenzene | 4-Cl-C₆H₄-CH₂CH₃ | 622-98-0 | 140.61 | 182-184 | -63 | 1.045 | 1.518 |

| (1-Chloroethyl)benzene | C₆H₅-CHClCH₃ | 672-65-1 | 140.61 | 195 (dec.) | - | 1.063 | 1.527 |

| (2-Chloroethyl)benzene | C₆H₅-CH₂CH₂Cl | 622-24-2 | 140.61 | 199 | -60 | 1.069 | 1.530 |

Table 2: Key Spectroscopic Data for Chloroethylbenzene Isomers

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Key Mass Spec (m/z) |

| 2-Chloroethylbenzene | 7.1-7.4 (m, 4H, Ar-H), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | 142.1, 133.9, 130.0, 129.5, 127.1, 126.8, 26.4, 15.6 | 3060, 2965, 1475, 1045, 750 | 142, 140, 127, 125, 105, 77 |

| 3-Chloroethylbenzene | 7.1-7.3 (m, 4H, Ar-H), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | 145.9, 134.1, 129.6, 128.2, 126.5, 126.3, 28.8, 15.5 | 3060, 2965, 1570, 1470, 780 | 142, 140, 127, 125, 105, 77 |

| 4-Chloroethylbenzene | 7.2-7.3 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | 142.2, 132.0, 129.6, 128.4, 28.5, 15.6 | 3050, 2965, 1490, 1090, 820 | 142, 140, 127, 125, 105, 77 |

| (1-Chloroethyl)benzene | 7.2-7.4 (m, 5H, Ar-H), 5.1 (q, 1H, CHCl), 1.8 (d, 3H, CH₃) | 142.8, 128.7, 128.4, 126.3, 58.9, 25.4 | 3060, 2980, 1495, 1450, 760, 695 | 142, 140, 105, 77 |

| (2-Chloroethyl)benzene | 7.2-7.4 (m, 5H, Ar-H), 3.7 (t, 2H, CH₂Cl), 3.1 (t, 2H, ArCH₂) | 138.8, 128.8, 128.6, 126.9, 45.1, 39.5 | 3060, 2960, 1495, 1450, 750, 700 | 142, 140, 105, 91, 77 |

Synthetic Methodologies and Experimental Protocols

The synthesis of chloroethylbenzenes can be achieved through several distinct pathways. The choice of method depends on the desired isomer and the available starting materials.

Synthesis of Ring-Substituted Chloroethylbenzenes via Friedel-Crafts Acylation and Reduction

This is a versatile and widely used method for preparing ortho-, meta-, and para-chloroethylbenzenes with high regioselectivity. The general workflow involves two main steps:

-

Friedel-Crafts Acylation: An acyl group is introduced onto the benzene ring.

-

Reduction: The carbonyl group of the resulting ketone is reduced to a methylene (B1212753) group.

Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude acetophenone.

Step 2: Chlorination of Acetophenone to m-Chloroacetophenone

-

Dissolve acetophenone (1.0 eq) in a suitable solvent (e.g., nitrobenzene (B124822) or excess acetophenone).

-

Add iron(III) chloride (0.1 eq) as a catalyst.

-

Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 20-30 °C.

-

Monitor the reaction by GC or TLC until the desired conversion is achieved.

-

Wash the reaction mixture with water and a dilute solution of sodium bisulfite to remove excess chlorine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and purify by vacuum distillation or recrystallization to obtain m-chloroacetophenone.

Step 3: Reduction of m-Chloroacetophenone to m-Chloroethylbenzene

Two common reduction methods are the Clemmensen and Wolff-Kishner reductions.

-

Clemmensen Reduction (Acidic Conditions)

-

Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution.

-

To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

-

Add m-chloroacetophenone (1.0 eq) and heat the mixture to reflux with vigorous stirring for 24-48 hours.

-

Add additional portions of concentrated HCl periodically during the reflux.

-

After cooling, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and purify by distillation.

-

-

Wolff-Kishner Reduction (Basic Conditions)

-

To a flask containing diethylene glycol, add m-chloroacetophenone (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (3-4 eq).

-

Add potassium hydroxide (B78521) pellets (3-4 eq) and heat the mixture to 180-200 °C, distilling off water and excess hydrazine.

-

Maintain the temperature at 190-200 °C for 3-4 hours.

-

After cooling, dilute the reaction mixture with water and extract with a suitable solvent (e.g., ether or dichloromethane).

-

Wash the combined organic extracts with dilute HCl and water, dry over anhydrous sodium sulfate, and purify by distillation.

-

Synthesis of (2-Chloroethyl)benzene via Side-Chain Chlorination

This method provides a direct route to (2-chloroethyl)benzene from ethylbenzene.

-

In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a UV lamp, heat ethylbenzene to its boiling point.

-

Pass a steady stream of dry chlorine gas through the boiling ethylbenzene while irradiating with UV light.

-

Continue the chlorination until the desired weight increase is achieved.

-

Cool the reaction mixture and wash with water and a dilute solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate and fractionally distill under vacuum to separate (2-chloroethyl)benzene from (1-chloroethyl)benzene and unreacted starting material. A typical yield for this process is around 60-85%.

Chloroethylbenzenes in Drug Development

Chloroethylbenzenes are valuable precursors in the synthesis of several important pharmaceuticals. Their utility stems from the ability to introduce the chloroethylphenyl moiety into larger molecular scaffolds.

Fingolimod: A Sphingosine-1-Phosphate (S1P) Receptor Modulator

(2-Chloroethyl)benzene is a key intermediate in the synthesis of fingolimod, a drug used to treat relapsing-remitting multiple sclerosis. Fingolimod is a modulator of sphingosine-1-phosphate (S1P) receptors. In vivo, it is phosphorylated to fingolimod-phosphate, which acts as a functional antagonist of the S1P1 receptor on lymphocytes. This prevents lymphocytes from egressing from the lymph nodes, thereby reducing their infiltration into the central nervous system and mitigating the autoimmune attack on myelin sheaths.

Clocoumarol and the Vitamin K Cycle

(2-Chloroethyl)benzene is also a precursor for clocoumarol, a coumarin-based anticoagulant. Coumarins, like the well-known warfarin, exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is essential for the regeneration of the reduced form of Vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Without this modification, these clotting factors are non-functional, leading to a disruption of the coagulation cascade.

Conclusion

The chloroethylbenzenes represent a class of compounds whose history is deeply rooted in the foundational principles of organic synthesis. From their initial accessibility through the advent of the Friedel-Crafts reaction to their modern applications as key pharmaceutical intermediates, these molecules have demonstrated enduring importance. This guide has provided a comprehensive overview of their synthesis, characterization, and application, offering valuable data and protocols for researchers in the chemical and pharmaceutical sciences. The continued exploration of the reactivity of chloroethylbenzenes will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel therapeutic agents.

Theoretical Deep Dive into the Electronic Structure of 1-Chloro-3-ethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical studies on the electronic structure of 1-Chloro-3-ethylbenzene. While a comprehensive, publicly available theoretical study specifically detailing all electronic structure parameters for this compound is limited, this paper synthesizes available computational data for a closely related mono-substituted chloroethylbenzene derivative. This guide presents the computational methodologies employed in these studies and summarizes the key findings from vibrational spectroscopy analysis. The information is intended to provide a foundational understanding for researchers in computational chemistry, materials science, and drug development.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉Cl. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom and an ethyl group at the meta position. This substitution pattern influences the molecule's electronic properties, reactivity, and potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic characteristics.

Theoretical and computational chemistry provide powerful tools to investigate the electronic properties of molecules at the quantum mechanical level. Methods like Density Functional Theory (DFT) are instrumental in calculating molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and charge distributions.

Computational Methodology

The primary computational approach for studying molecules like this compound is Density Functional Theory (DFT). A notable study on a mono-substituted chloroethylbenzene utilized the following protocol[1][2]:

Software: Gaussian03 software package.[1]

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]

Basis Set: 6-31G* basis set was employed for the calculations.[1]

Procedure:

-

Geometry Optimization: The molecular structure was optimized to find the lowest energy conformation.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies were calculated from the optimized geometry. A scaling factor of 0.9613 was uniformly applied to the calculated wavenumbers to better align with experimental data.[1]

Electronic Structure and Properties

Vibrational Analysis

The calculated vibrational frequencies, alongside experimental FT-IR and FT-Raman data, offer a comprehensive understanding of the vibrational modes of the molecule. The assignments for key vibrational modes are summarized in the table below.

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) (DFT/B3LYP/6-31G)* | Observed FT-IR Wavenumber (cm⁻¹) | Observed FT-Raman Wavenumber (cm⁻¹) |

| Phenyl Ring C-H Stretch | 3103, 3093, 3084, 3074, 3066 | 3090, 3068 | 3064 |

| Phenyl Ring Stretching | 1598, 1580, 1496, 1457, 1330 | 1494, 1455 | 1607 |

| Ring Breathing Mode | 999 | - | 1006 |

| In-plane C-H Vibrations | 1299, 1192, 1177, 1057, 1025 | 1303, 1028 | 1190, 1168, 1029 |

| Out-of-plane C-H Deformations | 994, 966, 918, 843, 771 | 971, 911 | 972, 782 |

| CH₃ Asymmetric Stretch | 3022, 3010 | - | - |

| CH₃ Symmetric Stretch | 2936 | 2929 | 2930 |

| CH₃ Asymmetric Deformations | 1482, 1468 | - | - |

| CH₃ Symmetric Deformation | 1367 | 1377 | - |

Table 1: Summary of Calculated and Observed Vibrational Frequencies for a Mono-substituted Chloroethylbenzene.[1][2]

Logical Workflow for Theoretical Analysis

The theoretical investigation of the electronic structure of a molecule like this compound typically follows a structured workflow. This can be visualized as a logical progression from initial structure definition to in-depth analysis of its electronic properties.

Caption: Conceptual workflow for the computational analysis of this compound.

Conclusion

This technical guide has summarized the available theoretical data on the electronic structure of a mono-substituted chloroethylbenzene, which serves as a proxy for this compound. The detailed vibrational analysis, based on DFT calculations, provides valuable insights into the molecule's bonding and structural characteristics. The provided computational protocol offers a robust framework for conducting further theoretical studies on this and related molecules. Future research, ideally with access to the full text of relevant studies or through new computational investigations, is needed to provide a more complete picture of the electronic properties, including molecular orbital energies, bond parameters, and charge distribution of this compound. Such data would be invaluable for the rational design of new molecules with desired properties in the fields of drug development and materials science.

References

Methodological & Application

Friedel-Crafts acylation of chlorobenzene to synthesize m-chloroacetophenone

Application Notes and Protocols

Topic: Synthesis of m-Chloroacetophenone via Friedel-Crafts Acylation of Chlorobenzene (B131634): A Regioselectivity Analysis and Alternative Synthetic Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is fundamental for synthesizing aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3] This document addresses the synthesis of a specific isomer, m-chloroacetophenone.

A common misconception is that m-chloroacetophenone can be synthesized by the direct Friedel-Crafts acylation of chlorobenzene. However, the principles of electrophilic aromatic substitution dictate otherwise. The chloro substituent on the benzene (B151609) ring, while deactivating the ring towards electrophilic attack, is an ortho, para-director.[3] Consequently, the direct acylation of chlorobenzene primarily yields a mixture of 2-chloroacetophenone (B165298) (ortho) and 4-chloroacetophenone (para), with the para isomer typically predominating due to reduced steric hindrance.[3][4][5]

This application note first elucidates the mechanism and regioselectivity of the Friedel-Crafts acylation of chlorobenzene. It then provides a detailed, validated multi-step protocol for the successful synthesis of m-chloroacetophenone, starting from m-chlorobenzoyl chloride.

Regioselectivity of Chlorobenzene Acylation

The directing effect of the chlorine atom in chlorobenzene is a result of competing inductive and resonance effects. While the electronegative chlorine atom withdraws electron density from the ring inductively (deactivating effect), its lone pairs can be delocalized into the ring through resonance, increasing electron density at the ortho and para positions. The attack of the electrophile (acylium ion) at these positions leads to a more stable carbocation intermediate compared to meta attack.

Caption: Regioselectivity in the Friedel-Crafts acylation of chlorobenzene.

Alternative Synthesis of m-Chloroacetophenone

Given the limitations of direct acylation, an effective synthesis of m-chloroacetophenone involves a multi-step process starting from m-chlorobenzoyl chloride. This method utilizes a malonic ester synthesis followed by hydrolysis and decarboxylation.[6][7]

Caption: Workflow for the multi-step synthesis of m-chloroacetophenone.

Experimental Protocols

This section details the protocol for synthesizing m-chloroacetophenone from m-chlorobenzoyl chloride, adapted from established patent literature.[6]

Preparation of Diethyl Ethoxymagnesium Malonate

-

Apparatus Setup: Assemble a dry 2000 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

-

Initial Charge: To the flask, add magnesium turnings (16g), absolute ethanol (B145695) (15 mL), carbon tetrachloride (1.5 mL), and 500 mL of absolute diethyl ether.[6] Carbon tetrachloride acts as an initiator.

-

Reagent Addition: Prepare a solution of diethyl malonate (105g), absolute ethanol (55 mL), and absolute diethyl ether (60 mL) and place it in the dropping funnel.

-

Reaction: Add the solution from the dropping funnel to the flask while maintaining the temperature between 33-35 °C. The reaction is exothermic and will begin to reflux.[6]

-

Completion: After the addition is complete, continue to heat and reflux for an additional 2-4 hours to ensure complete formation of the magnesium salt. The conversion rate of diethyl malonate is expected to be 85-90%.[7]

Synthesis of m-Chlorobenzoyl Diethyl Malonate

-

Cooling: Cool the prepared solution of diethyl ethoxymagnesium malonate.

-

Acylation: Slowly add m-chlorobenzoyl chloride (120g) dropwise from the dropping funnel. Maintain the reaction temperature between 30-35 °C.

-

Reaction: After the addition, continue stirring the mixture for 2-3 hours at 30-35 °C to complete the acylation.

Hydrolysis and Decarboxylation

-

Hydrolysis: Slowly pour the reaction mixture into a beaker containing a stirred solution of 10% sulfuric acid (1000 mL) cooled in an ice bath.

-